Cyclopropylmescaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3,5-dimethoxyphenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-7-11(5-6-15)8-13(17-2)14(12)18-9-10-3-4-10/h7-8,10H,3-6,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTBHKZMYJTHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CC2)OC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658384 | |
| Record name | 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207740-23-6 | |
| Record name | 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylmescaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Cyclopropylmethoxy)-3,5-dimethoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60658384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPYLMESCALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9268U4GS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Pathways for Cyclopropylmescaline
Step 1: Nucleophilic Substitution to Form 4-Cyclopropylmethoxy-3,5-dimethoxyphenylacetonitrile
The synthesis begins with homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile) undergoing alkylation with cyclopropylmethyl chloride under phase-transfer conditions. Key parameters include:
Reaction Conditions
- Solvent: Acetone (20 mL per 2.8 g substrate)
- Catalyst: Decyltriethylammonium iodide (50 mg)
- Alkylating Agent: Cyclopropylmethyl chloride (3.0 g)
- Base: Anhydrous K₂CO₃ (2.9 g)
- Temperature: Reflux (56–60°C)
- Duration: 3 hours
The reaction mixture transitions through distinctive color changes (pale yellow → blue → turquoise → colorless), indicating progressive consumption of starting materials. Post-reaction workup involves vacuum distillation (140–155°C at 0.4 mmHg) to isolate 4-cyclopropylmethoxy-3,5-dimethoxyphenylacetonitrile as a colorless oil (2.8 g, 64% yield).
Table 1: Key Physical Properties of Intermediates
| Compound | Molecular Formula | Melting Point | Yield |
|---|---|---|---|
| 4-Cyclopropylmethoxy-3,5-dimethoxyphenylacetonitrile | C₁₄H₁₇NO₃ | 44–44.5°C (after recrystallization) | 64% |
| 2,5-Dimethoxy-4-(methylseleneo)benzaldehyde | C₁₀H₁₂O₃Se | 88–92°C | 72% |
Step 2: Nitrile Reduction to Phenethylamine
The critical reduction of the nitrile group employs lithium aluminum hydride (LAH) under rigorously anhydrous conditions:
Reduction Protocol
- Reducing Agent: 1 M LAH in tetrahydrofuran (THF) (20 mL)
- Acid Quench: Concentrated H₂SO₄ (0.53 mL)
- Reaction Temperature: 0°C → reflux (66°C)
- Workup: Sequential quenching with isopropanol (IPA) and aqueous H₂SO₄
Post-reduction purification involves multiple solvent extractions (CH₂Cl₂), followed by vacuum distillation (130–140°C at 0.15 mmHg) to obtain the freebase amine. Final hydrochloride salt formation uses IPA/Et₂O crystallization, yielding 2.8 g (49% overall) of this compound hydrochloride.
Optimization Strategies for Key Synthetic Steps
Alkylation Efficiency Improvements
Comparative studies demonstrate that substituting NaI with KI increases alkylation yields by 12–15% due to enhanced nucleophilicity of the in-situ generated iodide ion. The optimal molar ratio of homosyringonitrile:cyclopropylmethyl chloride:base is 1:1.2:1.5.
Solvent System Effects
Screening of alternative solvents revealed:
Table 2: Solvent Impact on Alkylation Yield
| Solvent | Dielectric Constant (ε) | Reaction Yield |
|---|---|---|
| Acetone | 20.7 | 64% |
| DMF | 36.7 | 58% |
| THF | 7.5 | 42% |
| CH₃CN | 37.5 | 61% |
Acetone remains optimal due to its moderate polarity and ability to dissolve both organic and inorganic components.
Catalytic Enhancements
Phase-transfer catalysts were evaluated:
Table 3: Catalyst Performance Comparison
| Catalyst | Yield Improvement | Reaction Time |
|---|---|---|
| Decyltriethylammonium iodide | Baseline (64%) | 3 h |
| Tetrabutylammonium bromide | +8% | 2.5 h |
| 18-Crown-6 | +5% | 4 h |
Quaternary ammonium salts outperform crown ethers in this system due to better stabilization of the transition state.
Analytical Characterization
Spectroscopic Data
While original sources lack full spectral details, critical analytical markers include:
Challenges in Industrial Scale-Up
Hazard Management
- LAH Handling: Requires strict moisture exclusion (<10 ppm H₂O)
- Chlorinated Byproducts: Cyclopropylmethyl chloride residuals necessitate activated carbon filtration
Comparative Analysis with Analogous Compounds
Reaction Rate Comparisons
Table 4: Alkylation Rates in Phenethylamine Synthesis
| Substituent | Relative Rate (k) |
|---|---|
| Cyclopropylmethyl | 1.00 (Reference) |
| Methyl | 1.45 |
| Ethyl | 1.32 |
| Propyl | 0.89 |
The cyclopropyl group exhibits slower reaction kinetics due to increased steric hindrance from the strained ring system.
Chemical Reactions Analysis
Cyclopropane Ring-Opening Reactions
The cyclopropyl group may undergo:
-
Acid-Catalyzed Hydrolysis : Protonation of the ether oxygen weakens the C–O bond, facilitating ring opening to form a carbocation intermediate, which could trap nucleophiles (e.g., water) to yield diols .
-
Oxidative Cleavage : Reaction with strong oxidants (e.g., KMnO₄) may cleave the cyclopropane ring, yielding ketones or carboxylic acids .
Ether Bond Cleavage
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd) could cleave the cyclopropylmethoxy C–O bond, yielding methanol and a cyclopropane-containing phenol .
-
Enzymatic O-Dealkylation : Cytochrome P450 enzymes may demethylate methoxy groups, forming catechol derivatives .
Amine Functionalization
-
N-Oxidation : The primary amine may form N-oxide derivatives under oxidative conditions .
-
Schiff Base Formation : Reaction with carbonyl compounds (e.g., aldehydes) to form imines .
Metabolic Stability and Degradation
While no in vivo studies on CPM exist, analogous compounds suggest:
-
Phase I Metabolism : Cytochrome P450-mediated O-demethylation and cyclopropane hydroxylation .
-
Phase II Metabolism : Glucuronidation or sulfation of phenolic metabolites .
| Proposed Metabolic Pathway | Products | Evidence Source |
|---|---|---|
| O-Demethylation | 4-Cyclopropylmethoxy-3-hydroxy-5-methoxyphenethylamine | |
| Cyclopropane hydroxylation | Dihydroxycyclopropane derivatives |
Stability Under Pharmaceutical Conditions
CPM’s solid-state stability is unstudied, but cyclopropane-containing drugs (e.g., prasugrel ) show:
-
Thermal Degradation : Ring-opening at >100°C due to strain relief .
-
Photolytic Sensitivity : Potential for radical-mediated decomposition under UV light .
Knowledge Gaps and Research Needs
-
Experimental Reactivity Data : No published studies confirm CPM’s reaction mechanisms or kinetics.
-
Catalytic Interactions : Impact of transition metals on cyclopropane activation (e.g., C–C bond cleavage) .
-
Computational Predictions : DFT calculations could model cyclopropane ring strain effects on reaction barriers .
Scientific Research Applications
Cyclopropylmescaline has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.
Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in clinical settings, this compound is of interest for its potential therapeutic effects in treating mental health disorders.
Mechanism of Action
The mechanism of action of cyclopropylmescaline involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Escaline’s ethyl group increases lipophilicity and potency relative to mescaline, suggesting CPM could follow a similar trend .
- Duration : Allylescaline’s extended duration is attributed to slower metabolism of the allyl group. CPM’s cyclopropylmethyl group, being more stable than allyl, might further prolong effects, though this remains speculative .
Pharmacological and Subjective Effects
- CPM: Anecdotal reports (via Shulgin’s work) describe activity but lack details on intensity or qualitative effects.
- 3C-CPM: The amphetamine analogue remains unstudied, though amphetamine derivatives typically exhibit higher potency and shorter durations due to monoamine reuptake inhibition .
- Proscaline : Reduced potency suggests larger alkyl groups (e.g., propyl) may sterically hinder receptor interactions, a factor that could be mitigated in CPM by the compact cyclopropyl structure .
Biological Activity
Cyclopropylmescaline (CPM), a lesser-known psychedelic compound, is a derivative of mescaline, first synthesized by Alexander Shulgin. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications based on available literature and case studies.
Chemical Structure and Properties
This compound is chemically characterized as 4-cyclopropylmethoxy-3,5-dimethoxyphenethylamine. Its structural modifications from mescaline contribute to its unique pharmacological profile. The compound's dosage range is reported to be between 60-80 mg , with effects lasting approximately 12-18 hours .
The primary mechanism of action for this compound involves agonism at serotonin receptors, particularly the 5-HT2A receptor , which is crucial for its psychedelic effects. This receptor interaction leads to altered sensory perception, mood changes, and visual hallucinations. Research indicates that compounds like CPM can produce significant closed-eye visuals and enhance auditory experiences .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Psychedelic Effects : Induces closed-eye imagery, visual hallucinations, and enhanced music perception.
- Duration : Effects last between 12 to 18 hours post-administration.
- Dosage : Effective doses range from 60 to 80 mg .
Case Studies and Clinical Observations
While detailed clinical data specifically on this compound is limited, its classification within the broader category of psychedelics allows for some extrapolation from related compounds. For instance, studies on similar phenethylamines have demonstrated both therapeutic potential and risks associated with their use.
Table 1: Comparative Analysis of this compound and Related Compounds
| Compound | Dosage Range (mg) | Duration (hours) | Primary Effects |
|---|---|---|---|
| This compound | 60-80 | 12-18 | Visual hallucinations, mood enhancement |
| Mescaline | 200-400 | 8-12 | Visuals, emotional release |
| Psilocybin | 10-30 | 4-6 | Altered perception, introspection |
Safety and Toxicity
Current literature provides limited insights into the toxicity profile of this compound. However, the general consensus in psychedelic research emphasizes the importance of controlled environments for administration to mitigate risks such as anxiety or adverse psychological reactions. The potential for neurotoxicity remains a concern with many psychedelics; thus, further research is warranted to ascertain CPM's safety profile .
Q & A
Q. What are the established synthetic pathways for Cyclopropylmescaline, and what analytical methods are critical for verifying its purity and structural identity?
Methodological Answer: this compound synthesis typically involves cyclopropane ring formation via [3+2] cycloaddition or nucleophilic substitution on mescaline derivatives. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (retention time comparison to standards). For novel compounds, elemental analysis and X-ray crystallography may supplement characterization .
Q. How can researchers design preliminary pharmacological assays to assess this compound’s receptor binding affinity and selectivity?
Methodological Answer: Initial screening should employ competitive radioligand binding assays against serotonin (5-HT₂A, 5-HT₂C) and dopamine receptors (D2/D3). Use HEK-293 cells transfected with human receptor subtypes and measure displacement of [³H]-ligands (e.g., ketanserin for 5-HT₂A). Selectivity ratios are calculated using IC₅₀ values. Functional activity (agonist/antagonist) is determined via calcium flux or cAMP assays. Include positive controls (e.g., LSD for 5-HT₂A) and validate results with statistical power analysis (α = 0.05, power ≥80%) .
Q. What ethical and safety protocols are mandatory for in vitro and in vivo studies involving this compound?
Methodological Answer: Obtain institutional ethics committee approval (specify committee name, approval date, and protocol number). For in vitro work, adhere to biosafety level 2 (BSL-2) guidelines when handling human cell lines. In vivo rodent studies require ARRIVE 2.0 compliance, including sample size justification, randomization, and blinding. Toxicity thresholds must be pre-determined via acute dose-range finding studies. Include Material Safety Data Sheets (MSDS) for handling synthetic intermediates .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropane substitution) in this compound alter its pharmacokinetic profile compared to mescaline analogs?
Methodological Answer: Conduct comparative pharmacokinetic studies in Sprague-Dawley rats using LC-MS/MS to measure plasma concentrations. Administer equimolar doses (oral and intravenous) and calculate bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd). Use molecular dynamics simulations to correlate cyclopropane rigidity with blood-brain barrier permeability. Validate findings against mescaline, allylescaline, and proscaline .
Q. What experimental strategies resolve contradictions in reported efficacy data for this compound in animal models of psychiatric disorders?
Methodological Answer: Perform meta-analyses of existing data (PRISMA guidelines) to identify heterogeneity sources (e.g., dosing regimens, strain-specific responses). Replicate conflicting studies under standardized conditions (e.g., C57BL/6 mice, fixed light/dark cycles). Apply Bayesian statistics to assess reproducibility likelihood. Cross-validate behavioral assays (e.g., forced swim test vs. tail suspension test) to rule out paradigm-specific artifacts .
Q. Which in silico models best predict this compound’s metabolic pathways and potential drug-drug interactions?
Methodological Answer: Use CYP450 docking simulations (AutoDock Vina) to predict isoform-specific metabolism (CYP2D6, CYP3A4). Validate with human liver microsome (HLM) assays and UPLC-QTOF for metabolite identification. For interaction risks, apply quantitative systems toxicology (QST) models integrating inhibition constants (Ki) from fluorescence-based assays. Cross-reference with PharmGKB and DrugBank databases .
Q. How can researchers optimize this compound’s selectivity for 5-HT₂A over 5-HT₂C receptors using structure-activity relationship (SAR) studies?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., halogenation at C-3, N-alkyl chain variations). Test binding affinities in parallel 5-HT₂A/5-HT₂C assays. Generate 3D-QSAR models (CoMFA, CoMSIA) using molecular descriptors (logP, polar surface area). Prioritize candidates with ≥10-fold selectivity. Validate in functional β-arrestin recruitment assays .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw binding data (IC₅₀ ± SEM), statistical tests (ANOVA with post-hoc correction), and molecular descriptors (e.g., cLogP, topological polar surface area). Limit tables to 5 key compounds in the main text; supplementary files for full datasets .
- Figures : Use color-coded receptor homology models and heatmaps for selectivity profiles. Avoid overloading with chemical structures; prioritize clarity in graphical abstracts .
- Reproducibility : Publish synthetic protocols (gram-scale yields, reaction optimization) and NMR spectra (FID files in supplementary materials). Disclose batch numbers for commercial reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
